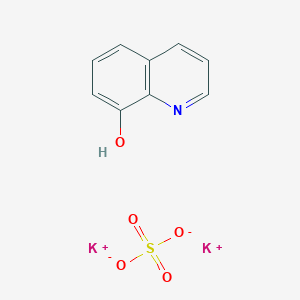
C.I. Acid Yellow 76
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C.I. Acid Yellow 76, also known as Acid Yellow 76, is a synthetic dye with the chemical formula C23H19N4NaO7S2 and a molecular weight of 550.548 g/mol . It is commonly used in various industries for its vibrant yellow color and is known for its stability and solubility in water.
Méthodes De Préparation
The synthesis of C.I. Acid Yellow 76 involves several steps. The primary synthetic route includes the diazotization of 4-aminophenol, followed by coupling with 4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. The final step involves esterification with 4-methylbenzene-1-sulfonyl chloride to form the phenol hydroxyl ester . Industrial production methods typically involve large-scale batch processes under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
C.I. Acid Yellow 76 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under acidic or basic conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bond, resulting in the formation of aromatic amines.
Substitution: The sulfonic acid group in the compound can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include strong acids, bases, and reducing agents.
Applications De Recherche Scientifique
C.I. Acid Yellow 76 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques for microscopy to differentiate cellular components.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in various consumer products
Mécanisme D'action
The mechanism of action of C.I. Acid Yellow 76 involves its interaction with specific molecular targets. The dye binds to proteins and other macromolecules, altering their structure and function. This interaction can affect various cellular pathways, leading to changes in cellular behavior. The exact molecular targets and pathways involved depend on the specific application and conditions .
Comparaison Avec Des Composés Similaires
C.I. Acid Yellow 76 can be compared with other similar compounds, such as:
- C.I. Acid Yellow 25
- C.I. Acid Yellow 17
- C.I. Acid Yellow 119 These compounds share similar structural features and applications but differ in their specific chemical properties and reactivity. C.I. Acid Yellow 76 is unique due to its specific molecular structure, which provides distinct color properties and stability .
Propriétés
Numéro CAS |
6359-88-2 |
|---|---|
Formule moléculaire |
C23H19N4NaO7S2 |
Poids moléculaire |
550.5 g/mol |
Nom IUPAC |
sodium;4-[5-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonate |
InChI |
InChI=1S/C23H20N4O7S2.Na/c1-15-3-11-21(12-4-15)36(32,33)34-19-9-5-17(6-10-19)24-25-22-16(2)26-27(23(22)28)18-7-13-20(14-8-18)35(29,30)31;/h3-14,26H,1-2H3,(H,29,30,31);/q;+1/p-1 |
Clé InChI |
QZDJOVBYLCCCBJ-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B14120216.png)
![[(2S,3R,4R,5S,6S,7S,8R,13S,17R)-11-ethyl-5,7-dihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B14120222.png)
![Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14120230.png)


![1-[4-[(fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-Tetrazole-5-thione](/img/structure/B14120244.png)
![(2S)-3-[4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B14120245.png)


![Ethyl 4-[2-[(4-fluorophenyl)methyl]-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B14120263.png)



